molecular formula C9H12N2O2 B14856026 Methyl 2-(aminomethyl)-6-methylisonicotinate

Methyl 2-(aminomethyl)-6-methylisonicotinate

Cat. No.: B14856026
M. Wt: 180.20 g/mol
InChI Key: WDDNOBSUTQWNIG-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-6-methylisonicotinate: is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl group, an aminomethyl group, and a methylisonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-6-methylisonicotinate can be achieved through several synthetic routes. One common method involves the reaction of 2-(aminomethyl)-6-methylisonicotinic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(aminomethyl)-6-methylisonicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Methyl 2-(aminomethyl)-6-methylisonicotinate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and in the development of new materials.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of pharmacologically active compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism by which Methyl 2-(aminomethyl)-6-methylisonicotinate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the methylisonicotinate moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-(aminomethyl)-isonicotinate
  • Methyl 2-(aminomethyl)-4-methylisonicotinate
  • Methyl 2-(aminomethyl)-5-methylisonicotinate

Comparison: Methyl 2-(aminomethyl)-6-methylisonicotinate is unique due to the specific positioning of the methyl group on the isonicotinate moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-(aminomethyl)-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-6-3-7(9(12)13-2)4-8(5-10)11-6/h3-4H,5,10H2,1-2H3

InChI Key

WDDNOBSUTQWNIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CN)C(=O)OC

Origin of Product

United States

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